N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
Description
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide is a synthetic small molecule characterized by a piperazine core linked to a 2-(trifluoromethyl)benzoyl group and an acetamide moiety substituted with a 1-cyanocyclopentyl group. The compound’s design incorporates features common in medicinal chemistry, such as the trifluoromethyl group (enhancing metabolic stability) and the piperazine ring (improving solubility and bioavailability) .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c21-20(22,23)16-6-2-1-5-15(16)18(29)27-11-9-26(10-12-27)13-17(28)25-19(14-24)7-3-4-8-19/h1-2,5-6H,3-4,7-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXWQJMZGPUJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring, introduction of the trifluoromethylbenzoyl group, and the cyanocyclopentyl moiety. Common reagents used in these reactions include piperazine, trifluoromethylbenzoyl chloride, and cyanocyclopentane. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors. Studies could focus on its binding affinity, selectivity, and potential as a lead compound for drug development.
Medicine
In medicine, this compound might be explored for its therapeutic potential in treating various diseases. Research could include preclinical studies to assess its efficacy, safety, and pharmacokinetic properties.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties may make it suitable for specific applications in these fields.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Acetamide Frameworks
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Note: Melting points for analogs range from 190°C (e.g., 8e in ) to 266°C (e.g., 8c in ), influenced by substituent polarity and crystallinity .
Functional Group Analysis
Trifluoromethyl Benzoyl vs. Other Acyl Groups :
The 2-(trifluoromethyl)benzoyl group in the target compound distinguishes it from analogs with 3,4-difluorobenzoyl (8c, m.p. 263–266°C) or 3-methoxybenzoyl (8d, m.p. 207–209°C) . The electron-withdrawing trifluoromethyl group at the 2-position may reduce steric hindrance compared to bulkier substituents (e.g., 4-chloro-3-trifluoromethyl in 8b).- Cyanocyclopentyl vs. Aryl Acetamide Substitutions: The 1-cyanocyclopentyl group on the acetamide nitrogen is unique compared to aryl groups (e.g., 3-chlorophenyl in ). The cyclopentyl ring introduces conformational rigidity, while the cyano group may participate in hydrogen bonding or dipole interactions .
Biological Activity
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, with the CAS number 1147707-31-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 408.4 g/mol
- Structure : The compound features a piperazine ring substituted with a trifluoromethylbenzoyl group and a cyanocyclopentyl moiety.
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential effects on:
- Neurotransmitter Systems : The compound may modulate serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antitumor | Inhibition of cell proliferation in vitro | |
| Neuroprotective | Protection against oxidative stress in neurons |
Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.
Study 2: Antitumor Activity
In vitro assays showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer. The IC50 values indicated potent activity, suggesting its potential as an anticancer agent.
Study 3: Neuroprotection
Research highlighted the compound's ability to protect neuronal cells from oxidative damage induced by neurotoxins. This suggests a possible role in neurodegenerative disease prevention.
Q & A
Q. What are the recommended analytical techniques for verifying the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the cyanocyclopentyl group (δ ~1.5–2.5 ppm for cyclopentyl protons) and the trifluoromethylbenzoyl moiety (δ ~7.5–8.5 ppm for aromatic protons). The piperazine ring can be identified via splitting patterns in the δ 2.5–3.5 ppm range .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities from the main peak .
- Mass Spectrometry (MS) : Confirm molecular weight (418.55 g/mol) using ESI-MS in positive ion mode. Fragmentation patterns can validate the acetamide and benzoylpiperazine subunits .
Q. How can researchers optimize synthetic yields of this compound?
Methodological Answer:
- Reaction Temperature Control : Maintain temperatures between 60–80°C during amide coupling steps to minimize side reactions (e.g., racemization or hydrolysis) .
- Catalyst Selection : Use coupling agents like HATU or EDCI for efficient condensation between the cyanocyclopentylamine and acetamide intermediates .
- Purification Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) to isolate high-purity product .
Q. What solvent systems are appropriate for solubility and stability testing?
Methodological Answer:
- Polar Solvents : DMSO or methanol for stock solutions (10 mM). Verify stability via HPLC over 24 hours at 4°C .
- Aqueous Buffers : Test solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for pharmacokinetic studies. Monitor degradation using UV-Vis spectroscopy at 220–300 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethylbenzoyl group?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the benzoyl ring. Compare binding affinities in target assays (e.g., enzyme inhibition) .
- Computational Docking : Use molecular docking (AutoDock Vina) to model interactions between the trifluoromethyl group and hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays). For example, if IC₅₀ values vary, validate using SPR (surface plasmon resonance) for direct binding kinetics .
- Impurity Analysis : Characterize batch-to-batch variability via LC-MS to rule out contaminants (e.g., unreacted starting materials) as causes of discrepant results .
Q. How can in silico models predict the metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to calculate key parameters:
| Parameter | Predicted Value |
|---|---|
| LogP (XlogP3-AA) | ~3.2 |
| Topological Polar Surface Area | 90 Ų |
| CYP450 3A4 Substrate | High probability |
- Metabolite Identification : Simulate Phase I/II metabolism using GLORY or MetaSite. Prioritize lab testing for predicted unstable sites (e.g., piperazine N-oxidation) .
Methodological Considerations
Q. What experimental designs mitigate risks of piperazine ring oxidation during storage?
Methodological Answer:
- Storage Conditions : Store lyophilized powder under argon at -20°C. Avoid aqueous solutions >48 hours.
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to formulations. Monitor oxidation via LC-MS for mass shifts (+16 Da for N-oxide formation) .
Q. How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (1–10 µM), lyse, and heat (37–65°C). Detect stabilized target proteins via Western blot .
- Click Chemistry Probes : Synthesize an alkyne-tagged analog for pull-down assays. Confirm binding via SDS-PAGE and MS/MS .
Safety and Handling
Q. What PPE is required for handling this compound?
Methodological Answer:
- Eye Protection : Safety goggles and face shield during synthesis .
- Gloves : Nitrile gloves (≥8 mil thickness) to prevent dermal exposure .
- Ventilation : Use fume hoods for powder weighing and reactions involving volatile solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
